molecular formula C11H14N2O2S B6426712 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole CAS No. 2200036-85-5

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole

Cat. No.: B6426712
CAS No.: 2200036-85-5
M. Wt: 238.31 g/mol
InChI Key: ZTYHZDFWZOFGBH-UHFFFAOYSA-N
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Description

The compound “2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole” is a complex organic molecule that contains several functional groups and rings. These include a cyclopropane ring, a pyrrolidine ring (a type of nitrogen-containing heterocycle), a thiazole ring (another type of nitrogen-containing heterocycle), and an ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials chosen and the specific reactions used. Pyrrolidine derivatives are often synthesized from proline or by cyclization of a suitable amine and a diketone . Thiazoles can be synthesized by the reaction of α-haloketones and thioamides .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic rings and the ester group would likely have a significant impact on the compound’s shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the ester group could undergo hydrolysis, and the heterocyclic rings might participate in various substitution or addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar ester group might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with a specific biological target, such as an enzyme or receptor. The exact mechanism would need to be determined through experimental studies .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. These would need to be assessed through laboratory testing .

Future Directions

The future research directions for this compound could include exploring its potential uses, optimizing its synthesis, studying its mechanism of action, and assessing its safety and efficacy .

Properties

IUPAC Name

cyclopropyl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c14-10(8-1-2-8)13-5-3-9(7-13)15-11-12-4-6-16-11/h4,6,8-9H,1-3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYHZDFWZOFGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(C2)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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